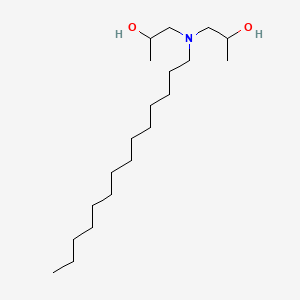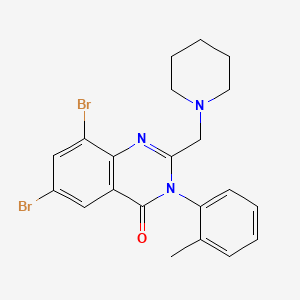
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound features bromine substitutions at the 6 and 8 positions, a 2-methylphenyl group at the 3 position, and a piperidinylmethyl group at the 2 position, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms at the 6 and 8 positions of the quinazolinone core.
Aryl Substitution: Attachment of the 2-methylphenyl group at the 3 position through a nucleophilic aromatic substitution reaction.
Piperidinylmethyl Substitution: Introduction of the piperidinylmethyl group at the 2 position via a Mannich reaction or similar alkylation process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions may target the bromine atoms or the quinazolinone core, potentially yielding debrominated or reduced quinazolinone derivatives.
Substitution: The bromine atoms at the 6 and 8 positions can be substituted with various nucleophiles, leading to a wide range of substituted quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted quinazolinones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substitutions make it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may be studied for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a promising lead compound in drug discovery.
Industry
Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- would depend on its specific biological activity. Generally, quinazolinones exert their effects by interacting with enzymes, receptors, or other molecular targets. The bromine substitutions and piperidinylmethyl group may enhance its binding affinity or selectivity for certain targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound without substitutions.
6,8-Dibromo-4(3H)-Quinazolinone: A simpler derivative with only bromine substitutions.
3-(2-Methylphenyl)-4(3H)-Quinazolinone: A derivative with only the 2-methylphenyl substitution.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- lies in its combined substitutions, which may confer distinct chemical and biological properties not observed in simpler derivatives. These unique features make it a valuable compound for further research and development.
Properties
CAS No. |
77161-23-0 |
|---|---|
Molecular Formula |
C21H21Br2N3O |
Molecular Weight |
491.2 g/mol |
IUPAC Name |
6,8-dibromo-3-(2-methylphenyl)-2-(piperidin-1-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C21H21Br2N3O/c1-14-7-3-4-8-18(14)26-19(13-25-9-5-2-6-10-25)24-20-16(21(26)27)11-15(22)12-17(20)23/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3 |
InChI Key |
VXVXMIZQRGGBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


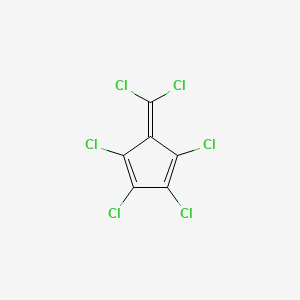

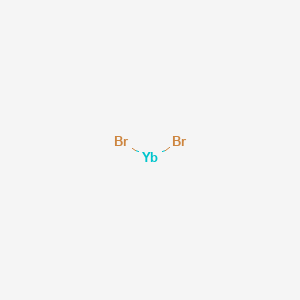

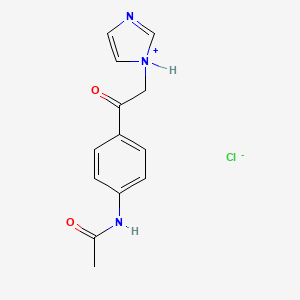

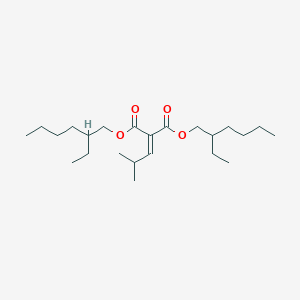

![Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-](/img/structure/B13759929.png)

![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
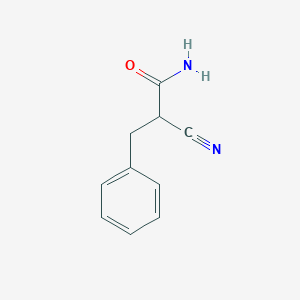
![(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate](/img/structure/B13759969.png)
